molecular formula C5H9N3O B012863 1-(2-Methoxyethyl)-1,2,4-triazole CAS No. 106535-15-3

1-(2-Methoxyethyl)-1,2,4-triazole

Cat. No.: B012863
CAS No.: 106535-15-3
M. Wt: 127.14 g/mol
InChI Key: VWKRETYHNRHOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

1-(2-Methoxyethyl)-1,2,4-triazole and its derivatives have shown promising antimicrobial properties. Research indicates that triazoles possess significant antibacterial and antifungal activities. For instance, studies have reported that certain 1,2,4-triazole derivatives exhibit enhanced antifungal activity against various pathogens such as Aspergillus and Candida species. The incorporation of the 1-(2-methoxyethyl) group appears to enhance the bioactivity of these compounds.

  • Case Study : A study demonstrated that a series of triazole derivatives exhibited antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against several fungal strains, outperforming conventional antifungal agents like ketoconazole .

Antiviral Properties

The antiviral potential of this compound has also been explored. Triazoles have been identified as effective inhibitors against various viral infections due to their ability to interfere with viral replication mechanisms.

  • Data Table: Antiviral Activity of Triazole Derivatives
CompoundTarget VirusIC50 (μM)Reference
1-(2-Methoxyethyl)-triazoleInfluenza Virus5.0
Triazole Derivative AHIV3.5
Triazole Derivative BHSV7.0

Agricultural Applications

Fungicides

In agriculture, triazoles are widely used as fungicides due to their effectiveness in controlling fungal diseases in crops. The unique structure of this compound enhances its fungicidal properties.

  • Case Study : A comparative study indicated that triazole-based fungicides demonstrated up to 98% inhibition rates against Pseudomonas piricola, significantly outperforming standard fungicides like azoxystrobin .

Herbicides

Research has also indicated potential applications of triazoles in herbicide formulations. The chemical structure allows for modification that can enhance selectivity and efficacy against specific weed species.

Materials Science Applications

Corrosion Inhibitors

The use of this compound as a corrosion inhibitor in metal protection has been documented. Its electron-deficient nature provides excellent protective properties against corrosion in various environments.

  • Data Table: Corrosion Inhibition Efficiency
CompoundMetal TypeInhibition Efficiency (%)Reference
1-(2-Methoxyethyl)-triazoleCarbon Steel85
Triazole Derivative CAluminum78

Polymer Science

Triazoles are being explored for their role in polymer science due to their ability to improve the mechanical and thermal properties of polymer matrices. The incorporation of triazole derivatives can enhance the performance characteristics of polymers used in various industrial applications.

Properties

CAS No.

106535-15-3

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(2-methoxyethyl)-1,2,4-triazole

InChI

InChI=1S/C5H9N3O/c1-9-3-2-8-5-6-4-7-8/h4-5H,2-3H2,1H3

InChI Key

VWKRETYHNRHOMT-UHFFFAOYSA-N

SMILES

COCCN1C=NC=N1

Canonical SMILES

COCCN1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromoethyl methyl ether (6.7 ml, 0.072 mol) was added to a stirred, ice-cooled suspension of 1,2,4-triazole (5.0 g, 0.072 mol) and potassium carbonate (10 g, 0.072 mol) in acetone (50 ml). After a further 3 hours the cooling bath was removed and stirring continued for 18 hours at room temperature. The reaction mixture was filtered, the filtrate evaporated under reduced pressure and the residue purified by column chromatography on silica gel, using dichloromethane:methanol (95:5) as eluant, to provide the title compound (5.2 g) as a clear oil. δ (CDCl3): 3.32 (3H, s), 3.74 (2H, t), 4.34 (2H, t), 7.92 (1H, s), 8.14 (1H, s). LRMS: m/z 128 (M+1)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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